molecular formula C10H15FN5O12P3 B12073936 2'-Fluoro-2'-deoxyadenosine triphosphate

2'-Fluoro-2'-deoxyadenosine triphosphate

Cat. No.: B12073936
M. Wt: 509.17 g/mol
InChI Key: CCXCDDWASROAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Fluoro-2’-deoxyadenosine triphosphate is a modified nucleoside triphosphate. It is structurally similar to deoxyadenosine triphosphate, with the key difference being the substitution of a fluorine atom at the 2’ position of the ribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-2’-deoxyadenosine triphosphate typically involves the fluorination of 2’-deoxyadenosine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The fluorinated nucleoside is then phosphorylated using phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine to yield the triphosphate form .

Industrial Production Methods: Industrial production of 2’-Fluoro-2’-deoxyadenosine triphosphate often employs enzymatic synthesis due to its efficiency and specificity. Enzymatic methods involve the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases to sequentially phosphorylate the nucleoside to its triphosphate form. This method is advantageous as it operates under mild conditions and provides high yields .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-2’-deoxyadenosine triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-Fluoro-2’-deoxyadenosine triphosphate has a wide range of applications in scientific research:

Mechanism of Action

2’-Fluoro-2’-deoxyadenosine triphosphate exerts its effects primarily by incorporating into DNA during replication. The presence of the fluorine atom at the 2’ position disrupts the normal base-pairing and elongation process, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses. The compound targets DNA polymerases and reverse transcriptases, inhibiting their activity and preventing the synthesis of new DNA strands .

Comparison with Similar Compounds

Uniqueness: 2’-Fluoro-2’-deoxyadenosine triphosphate is unique due to its specific fluorine substitution, which enhances its stability and efficacy in inhibiting DNA synthesis. This makes it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

[[5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN5O12P3/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXCDDWASROAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN5O12P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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